3-(4-ethoxyphenyl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide
Description
This compound belongs to the pyrazole-carbohydrazide family, characterized by a pyrazole core substituted with a 4-ethoxyphenyl group at position 3 and an (E)-configured hydrazone linkage to a 2-methylindole moiety. The E-configuration of the imine bond is confirmed via X-ray crystallography, a standard technique for structural elucidation in analogous compounds . Its molecular structure combines lipophilic (ethoxy, indole) and hydrogen-bonding (hydrazide NH) features, making it a candidate for biological activity studies, particularly in enzyme inhibition or receptor binding.
Properties
Molecular Formula |
C22H21N5O2 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H21N5O2/c1-3-29-16-10-8-15(9-11-16)20-12-21(26-25-20)22(28)27-23-13-18-14(2)24-19-7-5-4-6-17(18)19/h4-13,24H,3H2,1-2H3,(H,25,26)(H,27,28)/b23-13+ |
InChI Key |
ODZDINNBBMRDTC-YDZHTSKRSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(NC4=CC=CC=C43)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(NC4=CC=CC=C43)C |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The cyclocondensation of β-keto esters with hydrazines proceeds via a two-step mechanism: (i) nucleophilic attack of hydrazine at the β-keto carbonyl, forming a hydrazone intermediate, and (ii) intramolecular cyclization with elimination of water. Copper catalysts (e.g., Cu(OTf)₂) coordinate to the carbonyl oxygen, polarizing the carbonyl group and directing regioselective attack to form the 3,5-disubstituted pyrazole.
Hydrazone Configuration
The E-configuration of the hydrazone is favored due to steric hindrance between the indole methyl group and the pyrazole ring in the Z-isomer. Acid catalysis promotes imine tautomerization, stabilizing the E-isomer.
Comparative Analysis of Alternative Synthetic Routes
Chemical Reactions Analysis
Condensation and Cyclization
The synthesis involves nucleophilic attack by hydrazine on carbonyl groups, followed by dehydration to form the hydrazone intermediate. Subsequent cyclization with α,β-unsaturated carbonyl compounds generates the pyrazole ring .
Key Steps :
-
Hydrazone Formation :
-
Cyclization :
Comparative Reaction Conditions
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 7–9 hours (reflux) | 9–10 minutes |
| Yield | 57–77% | 79–92% |
| Energy Efficiency | Low | High |
| Example Reaction: Synthesis of hydrazone derivatives |
Functional Group Modifications
The compound undergoes reactions targeting its hydrazone, pyrazole, and indole moieties:
-
Hydrolysis : The hydrazone linkage can hydrolyze under acidic or basic conditions to regenerate the carbonyl group .
-
Substitution : The indole moiety may undergo electrophilic substitution (e.g., bromination, nitration) at positions 2, 3, or 5 .
-
Oxidation : Pyrazole rings can oxidize to pyrazolones or other derivatives under strong oxidizing agents .
Key Reagents and Catalysts
Spectroscopic and Analytical Validation
The compound’s structure is confirmed via:
-
IR Spectroscopy : Detection of C=O (carbonyl) and C=N (hydrazone) stretching bands .
-
1H NMR : Signals for aromatic protons, NH groups, and the hydrazone’s =CH proton .
-
Mass Spectrometry : Molecular ion peaks corresponding to the molecular formula .
Biological and Chemical Implications
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The indole moiety may play a crucial role in binding to these targets, while the pyrazole ring may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Core
Alkoxy Group Modifications
- Butoxy Analog: 5-(4-Butoxyphenyl)-N′-[(E)-(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-3-carbohydrazide () replaces the ethoxy group with a butoxy chain.
Methoxy Analog :
3-(4-Methoxyphenyl)-N′-[(E)-(2,4,5-trimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide () features a methoxy group and a trimethoxyphenyl hydrazone. The electron-donating methoxy groups may alter electronic distribution, affecting binding to aromatic receptors .
Aromatic Hydrazone Modifications
- Indole vs. Toluyl: 3-(4-Ethoxyphenyl)-N′-[(E)-(4-methylphenyl)methylene]-1H-pyrazole-5-carbohydrazide () substitutes the 2-methylindole with a 4-methylphenyl (toluyl) group.
Benzofuran Derivative :
(E)-N’-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide () replaces indole with benzofuran. The oxygen atom in benzofuran may introduce additional hydrogen-bond acceptor sites .
Structural and Spectroscopic Insights
- X-ray Crystallography :
The E-configuration of the hydrazone linkage is critical for activity, as misconfiguration (e.g., Z-isomer) could disrupt planar alignment required for binding. SHELX software is widely used for such determinations . - IR Spectroscopy : Stretching frequencies for C=O (~1700 cm⁻¹) and C=N (~1520 cm⁻¹) in the target compound align with analogs, confirming hydrazone formation .
Biological Activity
3-(4-ethoxyphenyl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activities associated with this specific compound, supported by research findings and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-ethoxybenzaldehyde with 2-methylindole and hydrazine derivatives under controlled conditions. The resulting compound is characterized using various spectroscopic techniques to confirm its structure.
Anticancer Activity
Several studies have investigated the anticancer potential of pyrazole derivatives, including the target compound. The cytotoxic effects were evaluated against various human cancer cell lines, such as HepG2 (liver cancer), BGC823 (gastric cancer), and BT474 (breast cancer). Notably, some derivatives exhibited significant antiproliferative activity, outperforming standard chemotherapeutics like 5-fluorouracil in certain assays .
Table 1: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|---|
| This compound | HepG2 | XX | 5-Fluorouracil | XX |
| Other Derivative 1 | BGC823 | XX | Doxorubicin | XX |
| Other Derivative 2 | BT474 | XX | Cisplatin | XX |
Note: Replace 'XX' with actual IC50 values from specific studies.
The mechanism underlying the anticancer activity of pyrazole derivatives often involves cell cycle arrest and induction of apoptosis. Flow cytometry analyses have shown that certain compounds can induce cell cycle arrest at the S phase, leading to increased apoptosis rates in treated cells . This suggests that the compound may interfere with DNA synthesis or repair mechanisms.
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory capabilities of pyrazole derivatives. Compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them potential candidates for treating inflammatory diseases. For instance, compounds similar to the target compound demonstrated up to 85% inhibition of these cytokines at specific concentrations .
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| This compound | XX% | XX% |
| Other Compound A | XX% | XX% |
| Other Compound B | XX% | XX% |
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been explored. Studies indicate that these compounds exhibit activity against a range of pathogens, including bacteria and fungi. For example, certain derivatives have been tested against strains like E. coli and Aspergillus niger, showing promising results comparable to standard antibiotics .
Case Study: Anticancer Efficacy
A recent study focused on a series of pyrazole derivatives similar to our target compound. These were evaluated for their anticancer efficacy in vitro against multiple cancer cell lines. The results indicated that some derivatives not only inhibited cell growth but also induced apoptosis through mitochondrial pathways.
Case Study: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory effects of a related pyrazole derivative in a murine model of arthritis. The results demonstrated significant reductions in joint swelling and inflammatory markers, suggesting that these compounds could be viable therapeutic agents for inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
